molecular formula C18H24N2 B11854993 2-(1-Octyl-1H-indol-3-yl)acetonitrile

2-(1-Octyl-1H-indol-3-yl)acetonitrile

Cat. No.: B11854993
M. Wt: 268.4 g/mol
InChI Key: DKFBKTYHDDLUBR-UHFFFAOYSA-N
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Description

2-(1-Octyl-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring substituted with an octyl group at the nitrogen atom and an acetonitrile group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Octyl-1H-indol-3-yl)acetonitrile typically involves the alkylation of indole derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 1-octylindole with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Octyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the indole ring.

Scientific Research Applications

2-(1-Octyl-1H-indol-3-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Octyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its fluorescence properties are attributed to the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Octyl-1H-indol-3-yl)acetonitrile is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

2-(1-octylindol-3-yl)acetonitrile

InChI

InChI=1S/C18H24N2/c1-2-3-4-5-6-9-14-20-15-16(12-13-19)17-10-7-8-11-18(17)20/h7-8,10-11,15H,2-6,9,12,14H2,1H3

InChI Key

DKFBKTYHDDLUBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C2=CC=CC=C21)CC#N

Origin of Product

United States

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